molecular formula C11H14FN3O2 B1333765 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine CAS No. 221198-29-4

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B1333765
CAS No.: 221198-29-4
M. Wt: 239.25 g/mol
InChI Key: UWZIHNDVFUJRHD-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: The compound interacts with various biomolecules, including enzymes and proteins. Specifically, it has been investigated for its ability to interfere with iron homeostasis in mycobacteria. Iron is crucial for bacterial survival, and targeting iron acquisition pathways can disrupt bacterial growth and virulence. The compound likely affects iron-binding proteins and siderophores involved in iron transport within the cell .

Molecular Mechanism

Mechanism of Action: At the molecular level, the compound likely exerts its effects through binding interactions with specific biomolecules. It may inhibit or activate enzymes involved in iron metabolism or other cellular processes. Additionally, changes in gene expression could contribute to its overall impact on cell function .

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: Laboratory studies should explore the stability of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine over time. Researchers should investigate its degradation profile and any observed long-term effects on cellular function. Both in vitro and in vivo experiments are essential for understanding its behavior under different conditions .

Dosage Effects in Animal Models

Dose-Response Relationship: Animal models can provide insights into the compound’s dose-dependent effects. Researchers should determine the threshold doses for efficacy and safety. Additionally, any toxic or adverse effects at high doses should be carefully evaluated .

Metabolic Pathways

Involvement in Metabolism: this compound likely interacts with specific enzymes and cofactors within metabolic pathways. Understanding its impact on metabolic flux and metabolite levels will enhance our knowledge of its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-fluoro-4-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct electronic properties. The methyl group on the piperazine ring further enhances its chemical reactivity and potential for derivatization .

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZIHNDVFUJRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382417
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221198-29-4
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,4-difluoronitrobenzene (12.00 g, 75.4 mmol) (Aldrich) and N-methylpiperazine (18.89 g, 188.6 mmol) in acetonitrile (150 mL) was heated at reflux for 3 h. The reaction mixture was allowed to stand overnight at room temperature, then the solvent was evaporated under reduced pressure and the residue was partitioned between water and ethyl acetate (200 mL each). The aqueous layer was extracted with ethyl acetate (3×200 mL) and the combined organic layers were then washed with water and brine (200 mL each), dried (MgSO4), filtered, and evaporated under reduced pressure to give 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine as a pale brown solid (17.5 g, 97%, mp 68–70° C.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-methylpiperazine (6.91 g, 69 mmol) and Et3N (6.98 g, 69 mmol) in EtOAc (60 mL) was added 1,2-difluoro-4-nitrobenzene (10.02 g, 63 mmol) dropwise with stirring and the mixture was stirred at rt overnight. The reaction mixture was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a yellow solid (14.75 g, 98%).
Quantity
6.91 g
Type
reactant
Reaction Step One
Name
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
10.02 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

To a solution of 3.9 mL (35 mmol) of 3,4-difluoronitrobenzene in 60 mL of dimethyl sulfoxide were added 9.7 mL (87.5 mmol) of N-methylpiperazine and 12.1 g (87.5 mmol) of potassium carbonate, and the mixture was refluxed for 5 hours at 100° C. The reaction mixture was cooled to room temperature and poured into 500 mL of ice water, and the resulting precipitates were collected. The collected precipitates were dissolved in 2M-HCl aqueous solution and washed with ether. The aqueous layer was neutralized with 4M-NaOH aqueous solution to give the precipitates. The precipitates were collected to give 5.71 g (68%) of the title compound.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods IV

Procedure details

N-Methylpiperazine (30 mL, 27.1 g, 0.268 mol) was cooled in ice/water while adding 3,4-difluoronitrobenzene (2.0 g, 0.0126 mol) with stirring. The mixture was then heated at 100° C. overnight, evaporated to remove all excess N-methylpiperazine and the residue dissolved in 1M—hydrochloric acid (30 mL). After washing twice with 20 mL portions of DCM the solution was basified with 5 M—sodium hydroxide (10 mL). The product was extracted into DCM (twice with 20 mL), dried over sodium sulphate and evaporated giving 1.50 g yellow oil which solidified on standing
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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